

# A Pharmacokinetic Comparison of Alcaftadine and its Active Metabolite, Carebastine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of the antihistamine **alcaftadine** and its primary active metabolite, carebastine (also known as R90692). The information presented is collated from publicly available data, including FDA reviews and clinical pharmacology studies, to support research and drug development activities.

### **Pharmacokinetic Profile**

Following bilateral topical ocular administration of a 0.25% **alcaftadine** ophthalmic solution, the parent drug, **alcaftadine**, is rapidly absorbed and metabolized.[1][2] Both **alcaftadine** and its active metabolite, carebastine, are detected in plasma shortly after administration, with the metabolite reaching a significantly higher maximum concentration (Cmax).[1][2]

The metabolism of **alcaftadine** to carebastine is mediated by non-CYP450 cytosolic enzymes. [1][2] This metabolic pathway avoids the cytochrome P450 system, suggesting a low potential for clinically significant drug-drug interactions.[1][2]

The following table summarizes the key pharmacokinetic parameters for **alcaftadine** and carebastine after topical ocular administration.



| Parameter                  | Alcaftadine  | Carebastine (R90692)         |
|----------------------------|--------------|------------------------------|
| Mean Cmax                  | ~60 pg/mL    | ~3 ng/mL                     |
| Median Tmax                | 15 minutes   | 1 hour                       |
| Plasma Protein Binding     | 39.2%        | 62.7%                        |
| Elimination Half-Life (t½) | Not reported | ~2 hours                     |
| Time to Below LLOQ*        | 3 hours      | 12 hours                     |
| Route of Elimination       | Metabolism   | Primarily unchanged in urine |

\*LLOQ: Lower Limit of Quantification

## **Metabolic Pathway**

**Alcaftadine** undergoes metabolism to form its active carboxylic acid metabolite, carebastine. This conversion is a key step in the drug's mechanism of action.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Pharmacokinetic Comparison of Alcaftadine and its Active Metabolite, Carebastine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684316#pharmacokinetic-comparison-of-alcaftadine-and-its-active-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com